molecular formula C14H21NO2 B15244168 5-Ethyl-2-(3-methoxyphenyl)-5-methylmorpholine

5-Ethyl-2-(3-methoxyphenyl)-5-methylmorpholine

Cat. No.: B15244168
M. Wt: 235.32 g/mol
InChI Key: RBJSZLPYVDYIAO-UHFFFAOYSA-N
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Description

5-Ethyl-2-(3-methoxyphenyl)-5-methylmorpholine is a substituted morpholine derivative characterized by a six-membered morpholine ring containing one oxygen atom. Key substituents include:

  • Ethyl and methyl groups at the 5-position of the morpholine ring.
  • A 3-methoxyphenyl group attached at the 2-position.

The 3-methoxyphenyl substituent is a recurring motif in bioactive compounds, often influencing receptor binding and pharmacokinetic properties.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

5-ethyl-2-(3-methoxyphenyl)-5-methylmorpholine

InChI

InChI=1S/C14H21NO2/c1-4-14(2)10-17-13(9-15-14)11-6-5-7-12(8-11)16-3/h5-8,13,15H,4,9-10H2,1-3H3

InChI Key

RBJSZLPYVDYIAO-UHFFFAOYSA-N

Canonical SMILES

CCC1(COC(CN1)C2=CC(=CC=C2)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-(3-methoxyphenyl)-5-methylmorpholine typically involves the reaction of 3-methoxybenzaldehyde with ethylamine and formaldehyde under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized in the presence of a suitable catalyst to yield the desired morpholine derivative. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of 5-Ethyl-2-(3-methoxyphenyl)-5-methylmorpholine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-(3-methoxyphenyl)-5-methylmorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the compound to its corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

5-Ethyl-2-(3-methoxyphenyl)-5-methylmorpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Ethyl-2-(3-methoxyphenyl)-5-methylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Comparison

The table below highlights structural similarities and differences between 5-Ethyl-2-(3-methoxyphenyl)-5-methylmorpholine and related compounds:

Compound Name Core Structure Key Substituents Biological Relevance Reference
5-Ethyl-2-(3-methoxyphenyl)-5-methylmorpholine Morpholine 5-Ethyl, 5-methyl; 2-(3-methoxyphenyl) Hypothetical (structural focus) N/A
ML-3A9 Pyrimidine 3-Methoxyphenyl, methylthio, pyridinylmethyl Research compound (Life Chemicals)
Clioquinol Quinoline 5-Chloro, 7-iodo, 8-hydroxy Antimicrobial agent
5-(Ethylsulfonyl)-2-methoxyaniline Aniline 5-Ethylsulfonyl, 2-methoxy VEGFR2 pharmacophoric fragment
Phosphate salts (Cyclohexane derivative) Cyclohexane 3-Methoxyphenyl, dimethylaminomethyl, dihydroxy Pharmaceutical applications
Key Observations:
  • Common Feature : All compounds share a 3-methoxyphenyl group , which is associated with enhanced binding affinity in receptor-ligand interactions due to its electron-donating methoxy group .
  • Core Structure Variability: Morpholine vs. Quinoline/Aniline: The oxygen atom in morpholine may improve solubility compared to aromatic heterocycles like quinoline . Cyclohexane vs.

Pharmacological Implications

  • Core Structure Influence: Morpholine’s oxygen atom could enhance solubility compared to cyclohexane derivatives, improving oral bioavailability . Quinoline-based clioquinol’s iodine substituents contribute to halogen bonding, absent in the target compound, which may limit antimicrobial effects .

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